2,6-Difluoro-4-(trifluoromethoxy)phenol

Drug Design Agrochemical Discovery Physicochemical Property Modulation

Highly fluorinated building block (F: 44.4%) uniting ortho-difluoro and para-trifluoromethoxy groups for superior lipophilicity and metabolic stability. Its depressed pKa (6.8–7.2) enhances nucleofugality, making it ideal for bioconjugation and activity-based probes. Use as a strategic replacement for 4-(trifluoromethoxy)phenol in CNS and anti-infective programs to block metabolic soft spots and boost membrane permeability. Also valuable for next-generation agrochemical SAR (e.g., Flometoquin analogs) and fluorinated polymer monomers. Supplied at ≥95% purity with global shipping and bulk quotes available.

Molecular Formula C7H3F5O2
Molecular Weight 214.09 g/mol
Cat. No. B8089122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-4-(trifluoromethoxy)phenol
Molecular FormulaC7H3F5O2
Molecular Weight214.09 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)F)OC(F)(F)F
InChIInChI=1S/C7H3F5O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H
InChIKeyMERYGUYOAWBUSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoro-4-(trifluoromethoxy)phenol: High-Purity Fluorinated Phenol Building Block for Agrochemical and Pharmaceutical R&D


2,6-Difluoro-4-(trifluoromethoxy)phenol (CAS 2383766-24-1) is a highly fluorinated phenolic building block featuring ortho-difluoro substitution and a para-trifluoromethoxy group . This substitution pattern confers enhanced electron-withdrawing character and lipophilicity compared to simpler phenol derivatives, making it a valuable intermediate for the synthesis of bioactive molecules in agrochemical and pharmaceutical research [1]. The compound is typically supplied at ≥95% purity and is intended for research and further manufacturing use .

Why 2,6-Difluoro-4-(trifluoromethoxy)phenol Cannot Be Replaced by Common Phenol Analogs


Simple substitution of 2,6-difluoro-4-(trifluoromethoxy)phenol with unsubstituted phenol, 4-(trifluoromethoxy)phenol, or 2,6-difluorophenol is scientifically unsound for applications requiring precise modulation of acidity, lipophilicity, and metabolic stability. The combination of ortho-fluorine atoms and a para-trifluoromethoxy group in a single molecule yields a unique electronic and steric profile that cannot be replicated by simpler analogs . Class-level inference from studies on trifluoromethoxy-substituted compounds indicates that the CF₃O group increases lipophilicity and alters metabolic stability compared to CH₃O or CF₃ analogs [1]. Additionally, the ortho-fluorines are known to reduce the pKa of the phenolic hydroxyl group, enhancing its nucleofugality and modifying its hydrogen-bonding capacity [2].

Quantitative Differentiation of 2,6-Difluoro-4-(trifluoromethoxy)phenol vs. Key Analogs


Increased Lipophilicity (cLogP) vs. 4-(Trifluoromethoxy)phenol and 2,6-Difluorophenol

The introduction of ortho-fluorine atoms to the 4-(trifluoromethoxy)phenol core increases calculated lipophilicity (cLogP). Based on class-level inference from studies on fluorinated aromatics, each ortho-fluorine contributes approximately +0.3 to +0.5 logP units [1]. The target compound 2,6-difluoro-4-(trifluoromethoxy)phenol has a predicted cLogP of 2.8–3.0, whereas the mono-substituted analog 4-(trifluoromethoxy)phenol has a predicted cLogP of 2.4 [2]. This ~0.5 logP increase can significantly impact membrane permeability and bioavailability.

Drug Design Agrochemical Discovery Physicochemical Property Modulation

Reduced Phenolic pKa vs. 4-(Trifluoromethoxy)phenol

Ortho-fluorine substituents lower the pKa of phenols via inductive electron withdrawal and intramolecular hydrogen bonding. 2,6-Difluoro-4-(trifluoromethoxy)phenol has a predicted pKa of 6.8–7.2, while the non-fluorinated analog 4-(trifluoromethoxy)phenol has a predicted pKa of 9.3 . This >2 log unit reduction significantly alters the ionization state at physiological pH.

Medicinal Chemistry Bioconjugation Hydrogen Bonding

Enhanced Metabolic Stability of OCF₃ Group vs. OCH₃ in Aliphatic Series

While direct microsomal stability data for 2,6-difluoro-4-(trifluoromethoxy)phenol is unavailable, class-level studies on aliphatic trifluoromethoxy derivatives show that the OCF₃ group can confer metabolic stability advantages over methoxy (OCH₃) in certain contexts. In a series of aliphatic compounds, OCF₃-bearing analogs exhibited reduced microsomal clearance (higher % remaining after 1h) compared to OCH₃ analogs [1].

ADME Drug Metabolism Lead Optimization

Increased Molecular Weight and Fluorine Content vs. 4-(Trifluoromethoxy)phenol

2,6-Difluoro-4-(trifluoromethoxy)phenol (MW = 214.09 g/mol) contains 44.4% fluorine by weight (5 fluorine atoms), compared to 4-(trifluoromethoxy)phenol (MW = 178.11 g/mol) which contains 32.0% fluorine (3 fluorine atoms) [1]. This higher fluorine density can enhance metabolic stability and alter physicochemical properties more profoundly.

Building Block Selection Fluorine Scanning SAR Studies

Optimal Use Cases for 2,6-Difluoro-4-(trifluoromethoxy)phenol in Scientific R&D


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity and Metabolic Stability

In drug discovery programs where initial hits (e.g., based on 4-(trifluoromethoxy)phenol) exhibit suboptimal membrane permeability or rapid hepatic clearance, 2,6-difluoro-4-(trifluoromethoxy)phenol serves as a strategic replacement. Its higher cLogP (~0.5 units) can improve passive diffusion, while the ortho-fluorines may block metabolic soft spots, potentially extending half-life [1]. This building block is particularly valuable for CNS and anti-infective targets where balanced lipophilicity is critical.

Agrochemical Discovery: Development of Novel Insecticides and Fungicides

Fluorinated phenols are key intermediates in the synthesis of modern agrochemicals, such as the insecticide Flometoquin [1]. 2,6-Difluoro-4-(trifluoromethoxy)phenol offers a more heavily fluorinated core than the 4-(trifluoromethoxy)phenol used in Flometoquin synthesis, potentially leading to analogs with improved field stability, enhanced cuticle penetration, and greater target-site binding [2]. Researchers can use this building block to explore novel SAR around pyrethroid and diamide insecticides.

Chemical Biology: Synthesis of Activity-Based Probes and Bioconjugates

The reduced pKa of 2,6-difluoro-4-(trifluoromethoxy)phenol (~6.8–7.2) makes it a better leaving group and nucleophile at physiological pH compared to 4-(trifluoromethoxy)phenol (pKa ~9.3). This property is advantageous for designing activity-based probes that require efficient bioconjugation under mild aqueous conditions [1]. Additionally, the multiple fluorine atoms provide a unique ¹⁹F NMR handle for tracking probe distribution and target engagement in complex biological matrices.

Materials Science: Synthesis of Fluorinated Ligands and Monomers

The high fluorine content (44.4% F) and electron-deficient aromatic ring make 2,6-difluoro-4-(trifluoromethoxy)phenol an attractive precursor for fluorinated ligands in catalysis and for fluorinated monomers in polymer chemistry. Such monomers can impart low surface energy, high thermal stability, and chemical resistance to the resulting polymers [1].

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